molecular formula C12H22ClNO2 B3088351 1-Cyclohexylpiperidine-3-carboxylic acid hydrochloride CAS No. 1185179-22-9

1-Cyclohexylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B3088351
CAS No.: 1185179-22-9
M. Wt: 247.76
InChI Key: HQCQBFXFGMHYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Cyclohexylpiperidine-3-carboxylic acid hydrochloride involves several steps, typically starting with the cyclohexylation of piperidine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyclohexylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Cyclohexylpiperidine-3-carboxylic acid hydrochloride is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand its potential effects.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Cyclohexylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act on certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclohexylpiperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

  • 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride
  • 1-Cyclohexylpiperidine-2-carboxylic acid hydrochloride

These compounds share similar structural features but differ in the position of the carboxylic acid group on the piperidine ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-cyclohexylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c14-12(15)10-5-4-8-13(9-10)11-6-2-1-3-7-11;/h10-11H,1-9H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCQBFXFGMHYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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